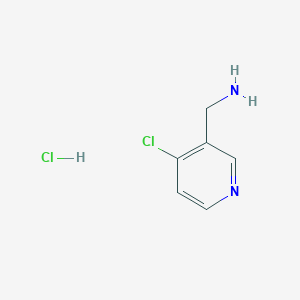

(4-Chloropyridin-3-yl)methanamine hydrochloride

Description

Properties

IUPAC Name |

(4-chloropyridin-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2.ClH/c7-6-1-2-9-4-5(6)3-8;/h1-2,4H,3,8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVFGAUYXHWCDRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1Cl)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1956319-15-5 | |

| Record name | 3-Pyridinemethanamine, 4-chloro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1956319-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloropyridin-3-yl)methanamine hydrochloride typically involves the chlorination of pyridine derivatives followed by amination. One common method involves the reaction of 4-chloropyridine with formaldehyde and ammonia under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The product is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

(4-Chloropyridin-3-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .

Scientific Research Applications

Medicinal Chemistry

(4-Chloropyridin-3-yl)methanamine hydrochloride is primarily investigated for its role in drug development, particularly as a potential therapeutic agent in treating various diseases.

- Inhibitor of Enzymes : The compound has shown promise as an inhibitor of specific enzymes linked to disease processes. For instance, it may act as a selective inhibitor for lysyl oxidase-like 2 (LOXL2), which is implicated in fibrosis and cancer progression. In vitro studies have reported an IC50 value of approximately 126 nM for LOXL2 inhibition .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics against resistant strains of bacteria .

Agricultural Science

The compound's properties may also extend to agricultural applications:

- Pesticide Development : Research indicates that pyridine derivatives can function as effective pesticides. The incorporation of this compound into pesticide formulations could enhance their efficacy against pests while minimizing environmental impact.

Materials Science

In materials science, this compound is being explored for its utility in synthesizing novel materials:

- Polymer Chemistry : The compound can serve as a monomer or building block in polymer synthesis, potentially leading to the development of new materials with enhanced properties such as thermal stability and mechanical strength.

Case Study 1: LOXL2 Inhibition

A study published in a peer-reviewed journal evaluated the efficacy of this compound as a LOXL2 inhibitor. The results demonstrated significant inhibition of LOXL2 activity in cultured fibroblasts, suggesting potential applications in treating fibrotic diseases .

Case Study 2: Antimicrobial Testing

In another study, various derivatives of this compound were tested against common bacterial pathogens. The findings indicated that certain modifications to the pyridine ring enhanced antibacterial activity, paving the way for further research into effective antibiotic formulations .

Mechanism of Action

The mechanism of action of (4-Chloropyridin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. This binding can alter the enzyme’s activity, leading to changes in cellular processes . The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Key Structural and Functional Differences

The table below compares (4-Chloropyridin-3-yl)methanamine hydrochloride with analogous compounds, highlighting molecular features and applications:

Functional Group and Reactivity Analysis

- Electron-Withdrawing vs. Electron-Donating Groups :

- Heterocyclic Cores: Thiazole (in 690632-35-0) introduces sulfur, increasing lipophilicity and metal-binding capacity, relevant in kinase inhibitor design .

Physicochemical Properties

Pharmaceutical Relevance

- Target Compound: Used in synthesizing adenosine receptor antagonists, showing promise in treating Parkinson’s disease .

- Thiazole Analog: Demonstrated activity in inhibiting EGFR mutants in non-small-cell lung cancer .

- Triazole Analog : Applied in agrochemical fungicides due to its stability under UV light .

Biological Activity

(4-Chloropyridin-3-yl)methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 179.04 g/mol. The compound features a pyridine ring with a chlorine atom at the fourth position and a methanamine group at the third position, enhancing its solubility and reactivity in biological systems.

Mechanisms of Biological Activity

Research indicates that this compound interacts with various biological targets, leading to diverse pharmacological effects:

- Anticancer Activity : Studies have shown that this compound can inhibit the malignant transformation of cancer cells by targeting specific pathways involved in cell proliferation and migration. For instance, it has been reported to significantly decrease the invasive ability of cervical cancer cells by reversing epithelial-mesenchymal transition (EMT) processes .

- Enzyme Inhibition : The compound may also act as an inhibitor for certain enzymes linked to cancer progression. Its structural features allow it to engage in hydrophobic interactions and hydrogen bonding, modulating enzyme activity.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with similar compounds, which may exhibit different pharmacological profiles due to variations in their chemical structure. Below is a summary table comparing key structural analogs:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (4-Fluoropyridin-3-yl)methanamine | CHFN | Contains fluorine; potential different activity |

| (4-Bromopyridin-3-yl)methanamine | CHBrN | Bromine substitution may enhance reactivity |

| (4-Methylpyridin-3-yl)methanamine | CHN | Methyl group alters electronic properties |

The unique chlorine substitution pattern in this compound may confer distinct reactivity and biological properties compared to these analogs.

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

- Cervical Cancer : A study demonstrated that administration of this compound in a mouse model resulted in reduced tumor size and inhibited metastasis, showcasing its potential as an anticancer agent .

- Antimicrobial Properties : Preliminary investigations suggest that derivatives of this compound exhibit selective activity against certain pathogens, indicating its potential use in developing new antimicrobial therapies .

- Enzyme Interaction Studies : Research into enzyme interactions has revealed that this compound can modulate metabolic pathways, which may lead to novel therapeutic strategies for diseases involving dysregulated metabolism .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for (4-Chloropyridin-3-yl)methanamine hydrochloride, and how can reaction efficiency be optimized?

- Methodological Answer : A common approach involves reductive amination of 4-chloropyridine-3-carbaldehyde using ammonium chloride and sodium cyanoborohydride under mildly acidic conditions (pH 5-6). Reaction efficiency can be improved by optimizing stoichiometry (1:1.2 aldehyde:amine ratio) and employing anhydrous solvents (e.g., THF or methanol) to minimize hydrolysis . Purification via recrystallization (ethanol/water) or column chromatography (silica gel, 5% methanol in dichloromethane) ensures high yield (>75%). Monitor intermediates by TLC (Rf ~0.3 in ethyl acetate) .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm structural integrity by observing the pyridine ring protons (δ 8.2–8.5 ppm) and methanamine CH2 group (δ 3.5–4.0 ppm) .

- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks at m/z 173.02 (free base) and 209.48 (HCl adduct) .

- HPLC : Use a C18 column (ACN/0.1% TFA gradient) to assess purity (>98% at 254 nm) .

- Elemental Analysis : Match calculated vs. observed C, H, N, Cl percentages (±0.3%) .

Q. How should this compound be stored to ensure stability in laboratory settings?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon or nitrogen) at 2–8°C. Desiccate with silica gel to prevent hygroscopic degradation. Stability studies indicate <5% decomposition over 12 months under these conditions . Avoid prolonged exposure to temperatures >25°C, which may induce HCl loss or amine oxidation .

Advanced Questions

Q. What strategies can resolve discrepancies in reported melting points or spectral data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from polymorphic forms or residual solvents.

- DSC/TGA : Differentiate polymorphs by analyzing endothermic peaks (e.g., mp 268°C vs. 203–204°C for related compounds ).

- PXRD : Compare diffraction patterns to known crystalline forms.

- Solvent Recrystallization : Test solvents (e.g., ethanol vs. acetonitrile) to isolate dominant polymorphs .

- Cross-Validation : Replicate spectral data (NMR, IR) using standardized protocols to rule out instrumentation bias .

Q. How can computational chemistry predict the reactivity of this compound in novel synthetic pathways?

- Methodological Answer :

- DFT Calculations : Model nucleophilic substitution at the 4-chloro position using B3LYP/6-31G(d) to predict reaction barriers with amines or thiols .

- MD Simulations : Assess solvation effects in polar aprotic solvents (DMF, DMSO) to optimize reaction kinetics .

- Docking Studies : Evaluate potential as a kinase inhibitor building block by simulating binding to ATP pockets (e.g., p38 MAP kinase ).

Q. What role does this compound play in the development of kinase inhibitors or other bioactive molecules?

- Methodological Answer : The 4-chloropyridine moiety enhances binding to hydrophobic kinase domains (e.g., JAK2 or BTK).

- Structure-Activity Relationship (SAR) : Introduce substituents at the methanamine group (e.g., alkylation or acylation) to modulate potency and selectivity .

- Click Chemistry : Functionalize via CuAAC with tetrazines (e.g., [4-(1,2,4,5-tetrazin-3-yl)phenyl]methanamine ) for bioconjugation in probe synthesis.

- In Vivo Studies : Assess pharmacokinetics (Cmax, t1/2) using LC-MS/MS in rodent plasma after derivatization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.